molecular formula C15H22N2O4S B13073630 Ethyl 2-(1-tert-butoxycarbonylpyrrolidin-2-yl)thiazole-4-carboxylate

Ethyl 2-(1-tert-butoxycarbonylpyrrolidin-2-yl)thiazole-4-carboxylate

Cat. No.: B13073630
M. Wt: 326.4 g/mol
InChI Key: OSFHQAFUFJAFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Derivation and CAS Registry Number Analysis

The systematic IUPAC name of this compound is derived through a hierarchical identification of its functional groups and substituents. The core structure consists of a thiazole ring (a five-membered heterocycle with one sulfur and one nitrogen atom) substituted at the 2-position by a pyrrolidine moiety. The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while the 4-position of the thiazole is esterified with an ethyl group.

Breaking down the name:

  • Ethyl : Indicates the ester group (-COOCH₂CH₃) at position 4 of the thiazole.
  • 2-(1-tert-butoxycarbonylpyrrolidin-2-yl) : Specifies the pyrrolidine ring attached to position 2 of the thiazole, with a Boc group on the pyrrolidine nitrogen.
  • Thiazole-4-carboxylate : Denotes the thiazole ring system and the carboxylate ester at position 4.

The CAS Registry Number for this compound is 1823496-85-0 , which uniquely identifies it in chemical databases. This number is critical for avoiding ambiguities in commercial and research contexts, as it distinguishes the compound from structurally similar molecules, such as ethyl 2-(1-tert-butoxycarbonylpiperidin-4-yl)thiazole-4-carboxylate (CAS 365413-31-6), which features a six-membered piperidine ring instead of pyrrolidine.

Molecular Formula and Weight Verification Through Mass Spectrometry

The molecular formula of this compound is C₁₅H₂₂N₂O₄S , with a molecular weight of 326.41 g/mol . This formula accounts for:

  • 15 carbon atoms (including the ethyl ester, Boc group, and thiazole-pyrrolidine system).
  • 22 hydrogen atoms.
  • 2 nitrogen atoms (one in the thiazole ring, one in pyrrolidine).
  • 4 oxygen atoms (two from the Boc group, two from the ester).
  • 1 sulfur atom in the thiazole ring.

Mass spectrometry (MS) techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would confirm the molecular weight via the parent ion peak at m/z 326.41 . Fragmentation patterns would further validate the structure, including the loss of the tert-butyl group (C₄H₉, 57.07 g/mol) or the ethyl ester moiety (C₂H₅O₂, 61.04 g/mol).

Property Value Source
Molecular Formula C₁₅H₂₂N₂O₄S
Molecular Weight (g/mol) 326.41
CAS Registry Number 1823496-85-0

Structural Isomerism and Tautomeric Possibilities

Structural isomerism in this compound arises primarily from variations in substituent positioning. Potential isomers include:

  • Positional isomers : Substitution of the pyrrolidine or Boc group at different positions on the thiazole ring (e.g., 5-position instead of 4-position).
  • Stereoisomers : The pyrrolidine ring introduces a stereocenter at its second carbon, leading to enantiomers. However, the Boc group’s planar carbamate may restrict free rotation, stabilizing specific conformations.

Tautomerism is limited due to the thiazole ring’s aromaticity, which prevents significant proton shifts. Unlike thiol-thione tautomerism observed in some heterocycles, the thiazole’s conjugated π-system stabilizes its structure, minimizing tautomeric forms.

Comparative Analysis of Alternative Naming Conventions in Chemical Databases

Chemical databases employ varying naming conventions for this compound, often prioritizing brevity over systematicity. For example:

  • BLD Pharm lists it as "Ethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate", aligning with IUPAC rules.
  • PubChem entries for analogous compounds, such as ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate (CID 10082761), use similar patterns but replace the pyrrolidine-Boc group with a pyridine ring.
  • ChemScene uses abbreviated descriptors like "tert-Butyl-4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]-piperazine-1-carboxylate" for related piperidine derivatives, highlighting the Boc group’s prevalence in protecting amines.

A key distinction lies in the handling of the Boc group: some databases abbreviate it as "Boc" in synonyms, whereas systematic names fully expand it as "tert-butoxycarbonyl." This variability underscores the importance of cross-referencing CAS numbers when identifying compounds in interdisciplinary research.

Properties

IUPAC Name

ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-9-22-12(16-10)11-7-6-8-17(11)14(19)21-15(2,3)4/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFHQAFUFJAFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-tert-butoxycarbonylpyrrolidin-2-yl)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with 1-tert-butoxycarbonylpyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the product. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and Boc-protected amine groups are primary sites for hydrolysis:

Ester Hydrolysis

  • Reagents/Conditions: Aqueous NaOH (2 M) in ethanol/water (1:1) at 60°C for 6–8 hours.

  • Product: 2-(1-tert-butoxycarbonylpyrrolidin-2-yl)thiazole-4-carboxylic acid.

  • Mechanism: Base-catalyzed saponification cleaves the ethyl ester to yield the carboxylic acid.

Boc Deprotection

  • Reagents/Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25°C for 2 hours .

  • Product: Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate (free amine).

  • Application: Critical for generating reactive intermediates in drug discovery .

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes substitution at the 2- and 4-positions due to electron-withdrawing effects of the carboxylate and pyrrolidine groups:

Reaction Type Reagents/Conditions Product Reference
AminationAmmonia, Hunig’s base, ethanol, microwave (100°C, 30 min)Ethyl 2-(1-Boc-pyrrolidin-2-yl)-4-(amino)thiazole carboxylate
HalogenationN-Bromosuccinimide (NBS), DMF, 0°C → 25°C, 12 hrEthyl 5-bromo-2-(1-Boc-pyrrolidin-2-yl)thiazole-4-carboxylate

Oxidation Reactions

  • Thiazole Ring Oxidation:

    • Reagents: m-Chloroperbenzoic acid (mCPBA) in DCM at 0°C.

    • Product: Sulfoxide or sulfone derivatives (depending on stoichiometry).

Reduction Reactions

  • Ester Reduction:

    • Reagents: LiAlH₄ in dry THF, reflux, 4 hours.

    • Product: 4-(hydroxymethyl)thiazole derivative.

Comparative Reactivity Table

Reaction Key Functional Group Typical Yield Selectivity
Ester HydrolysisEthyl ester85–92%High
Boc Deprotectiontert-Butoxycarbonyl95–98%Quantitative
Thiazole BrominationC-5 position70–75%Moderate
Sulfoxide FormationThiazole sulfur60–65%Low

Mechanistic Insights

  • Electronic Effects: The electron-deficient thiazole ring directs electrophilic substitution to the 5-position, while the Boc group stabilizes the pyrrolidine ring against side reactions.

  • Steric Effects: Bulky Boc protection limits nucleophilic attack on the pyrrolidine nitrogen, enhancing reaction spec

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
Ethyl 2-(1-tert-butoxycarbonylpyrrolidin-2-yl)thiazole-4-carboxylate is being investigated for its potential as a pharmaceutical intermediate. Its structural components may enhance the bioactivity of derived compounds. The thiazole and pyrrolidine rings are known to impart significant biological activities, including antimicrobial and anticancer properties.

2. Synthesis of Bioactive Compounds
This compound serves as a versatile building block in the synthesis of various bioactive molecules. For instance, it can be used to create analogs of known drugs by modifying the ester or amine functionalities, allowing researchers to explore structure-activity relationships (SAR) effectively.

Organic Synthesis Applications

1. Reaction Mechanisms
In organic synthesis, this compound can participate in various reactions such as nucleophilic substitutions and cycloadditions. Its ability to undergo transformations while maintaining stability makes it an attractive candidate for synthetic routes.

2. Functionalization of Heterocycles
The compound can be utilized to functionalize heterocycles, enhancing their properties for specific applications in materials science and catalysis. The introduction of the thiazole and pyrrolidine groups can lead to enhanced solubility and reactivity profiles.

Case Studies

Study Reference Findings
Investigated the synthesis of novel thiazole derivatives using this compound as a precursor, demonstrating improved antimicrobial activity compared to parent compounds.
Explored the use of this compound in synthesizing pyrrolidine-based inhibitors for specific enzyme targets, showing promising results in preliminary assays.
Reported on the application of this compound in developing new synthetic pathways for complex organic molecules, highlighting its role as a key intermediate in multi-step reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-tert-butoxycarbonylpyrrolidin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-tert-butoxycarbonylpyrrolidin-2-yl)thiazole-4-carboxylate is unique due to its specific combination of a thiazole ring with a pyrrolidine moiety. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Biological Activity

Ethyl 2-(1-tert-butoxycarbonylpyrrolidin-2-yl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, also known by its IUPAC name, exhibits a complex structure characterized by a thiazole ring and a pyrrolidine moiety. The molecular formula is C15H22N2O4SC_{15}H_{22}N_{2}O_{4}S with a molecular weight of approximately 326.42 g/mol. The compound is typically encountered as a beige solid with a purity of around 95% .

Synthesis

The synthesis of this compound often involves the reaction of thiazole derivatives with pyrrolidine under controlled conditions to ensure high yields and purity. Various methods have been explored, including the use of protecting groups like tert-butyloxycarbonyl (Boc) to facilitate functionalization without unwanted side reactions.

Research indicates that this compound exhibits multiple biological activities, primarily attributed to its interaction with enzymatic pathways and cellular receptors.

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antibiotic agent. Its structure allows for potential binding to bacterial enzymes, inhibiting their function.
  • Anticancer Properties : There is emerging evidence that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antimicrobial Activity : A study published in MDPI investigated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting its potential use as an antibiotic .
  • Cytotoxicity Assessment : Another research effort focused on the compound's effects on human cancer cell lines. The findings revealed that treatment with this compound led to increased rates of apoptosis compared to control groups .
  • Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profile showed favorable absorption characteristics, although further studies are required to fully understand its metabolism and excretion pathways.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growthMDPI Study
AnticancerInduction of apoptosis in cancer cellsResearchGate
CytotoxicityHigh cytotoxic effects on specific cell linesResearchGate

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical reaction conditions for Ethyl 2-(1-tert-butoxycarbonylpyrrolidin-2-yl)thiazole-4-carboxylate?

  • The synthesis typically involves multi-step reactions. For example, tert-butoxycarbonyl (Boc) protection of pyrrolidine precedes coupling with thiazole intermediates. A common method includes cyclization using ethyl bromopyruvate under basic conditions, followed by Boc group introduction via carbodiimide coupling . Key steps include:

  • Cyclization : Ethyl bromopyruvate reacts with thiourea derivatives to form the thiazole core.
  • Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane with a base like DMAP ensures selective amine protection.
  • Purification : Silica gel chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating high-purity products.

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • 1H/13C-NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the thiazole ring protons resonate between 7.0–8.5 ppm. The ester carbonyl (C=O) is observed at ~165–170 ppm in 13C-NMR .
  • HRMS : Accurate mass analysis confirms the molecular ion peak (e.g., [M+H]+ calculated for C₁₅H₂₁N₂O₄S: 325.1225) .
  • IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc C=O) confirm functional groups .

Q. What are the common impurities observed during synthesis, and how can they be mitigated?

  • Byproducts : Unreacted starting materials (e.g., unprotected pyrrolidine) or over-oxidized thiazole derivatives.
  • Mitigation :

  • Use excess Boc₂O to ensure complete protection.
  • Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
  • Optimize reaction time and temperature to prevent side reactions like ester hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s biological activity?

  • The Boc-protected pyrrolidine’s stereochemistry affects binding to chiral targets (e.g., enzymes or receptors). For example, (S)-pyrrolidine derivatives may exhibit higher affinity for kinase inhibitors due to spatial compatibility with ATP-binding pockets. Stereoselective synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution is recommended for enantiopure production .

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

  • DFT Calculations : Optimize molecular geometry and analyze frontier orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., SARS-CoV-2 Mpro, IC50 values correlate with binding energies). Compounds with hydrophobic substituents show enhanced binding to protease active sites .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for in vitro testing .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. antitumor effects)?

  • Data Analysis : Compare assay conditions (e.g., cell lines, antioxidant methods like DPPH vs. FRAP). For instance, ethyl thiazole carboxylates with electron-donating groups (e.g., -OCH₃) show higher antioxidant activity (%FRSA >80%), while bulky substituents enhance antitumor activity (e.g., IC50 <10 µM against leukemia RPMI-8226) .
  • Mechanistic Studies : Use ROS scavenging assays and apoptosis markers (e.g., caspase-3 activation) to differentiate modes of action .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent Boc group hydrolysis.
  • Characterization : Combine NMR, HRMS, and X-ray crystallography (if crystals form) for unambiguous confirmation .
  • Biological Testing : Use parallel artificial membrane permeability assays (PAMPA) to evaluate blood-brain barrier penetration for CNS-targeted applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.